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molecular formula C12H6N4O8 B8723330 2,2',6,6'-Tetranitro-1,1'-biphenyl CAS No. 2217-54-1

2,2',6,6'-Tetranitro-1,1'-biphenyl

Cat. No. B8723330
M. Wt: 334.20 g/mol
InChI Key: FBVPTHLEHALHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729303B2

Procedure details

Pre-treatment of copper powder: The copper powder (5.0 g, 78 mmol) was weighted and added into to a 20 mL of 2% iodine/acetone solution. The mixture was stirred for 10 minutes, and filtered in vacuum. The resultant was added into 20 mL of mixed solution of acetone:hydrochloric acid=1:1. The resultant mixture was stirred for 10 minutes, filtered, and dried in vacuum. The 2,6-dinitrochlorobenzene (3.04 g, 15 mmol) and copper powder (2.88 g, 45 mmol) were added into a 250 mL round flask, and were mixed homogeneously. Under the protection of nitrogen gas, the mixture was heated at 180° C. under stirring in an oil bath for two hours. Upon completion of the reaction, the solid in the flask was grounded, and dissolved in 20 mL of ethyl acetate. The solid was filtered off, and the filtration was collected and rotary evaporated. The residue was recrystallized from a mixed solution of ethyl acetate: petroleum ether=10:1, to precipitate a pale yellow needle-like crystal. The crystal was filtered in vacuum, to afford the product in a yield of 63.9%.
Name
iodine acetone
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
2.88 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
copper
Quantity
5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
II.[CH3:3][C:4]([CH3:6])=O.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1Cl)([O-:9])=[O:8]>C(OCC)(=O)C.[Cu]>[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[C:11]=1[C:4]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:15][CH:10]=[CH:11][C:3]=1[N+:16]([O-:18])=[O:17])([O-:9])=[O:8] |f:0.1|

Inputs

Step One
Name
iodine acetone
Quantity
20 mL
Type
reactant
Smiles
II.CC(=O)C
Step Two
Name
Quantity
3.04 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Name
copper
Quantity
2.88 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Five
Name
copper
Quantity
5 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered in vacuum
ADDITION
Type
ADDITION
Details
The resultant was added into 20 mL of mixed solution of acetone
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum
ADDITION
Type
ADDITION
Details
were mixed homogeneously
STIRRING
Type
STIRRING
Details
under stirring in an oil bath for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
FILTRATION
Type
FILTRATION
Details
the filtration
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixed solution of ethyl acetate
CUSTOM
Type
CUSTOM
Details
petroleum ether=10:1, to precipitate a pale yellow needle-like crystal
FILTRATION
Type
FILTRATION
Details
The crystal was filtered in vacuum
CUSTOM
Type
CUSTOM
Details
to afford the product in a yield of 63.9%

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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